3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions that may include cyclization, aminomethylation, and substitution reactions. For instance, compounds similar to the one can be synthesized through reactions involving secondary amines, showcasing the versatility of amines in facilitating the formation of heterocyclic compounds. Such syntheses are exemplified in the creation of 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides and N,N′-disubstituted piperazine derivatives through reactions with ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates and secondary amines (Vasileva et al., 2018).
Molecular Structure Analysis
The structural analysis of 1,2,4-triazole derivatives reveals significant insights into their chemical behavior and potential interactions. The planarity of the 1,2,4-triazole ring and its substituents influences the compound's electronic properties and reactivity. For instance, compounds where the 1,2,4-triazole ring is essentially planar show extensive π-electron delocalization, affecting their ability to form hydrogen bonds and interact with biological targets (Dolzhenko et al., 2008).
Chemical Reactions and Properties
Triazole derivatives engage in a variety of chemical reactions, including aminomethylation, which involves the addition of an amino group and a formaldehyde molecule across a double bond. These reactions are pivotal for introducing new functional groups into the triazole ring, expanding the compound's chemical diversity and applicability in synthesis. Such reactions underscore the reactive versatility of the triazole nucleus, enabling the derivation of compounds with tailored properties for specific applications (Shegal & Postovskii, 1965).
properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c16-20-14(12-7-3-1-4-8-12)17-18-15(20)22-11-13(21)19-9-5-2-6-10-19/h1,3-4,7-8H,2,5-6,9-11,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXASMHLINCMUTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazol-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.